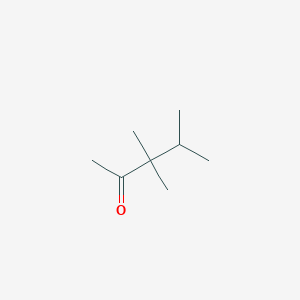

3,3,4-Trimethylpentan-2-one

Description

Contextualization within Branched Ketone Chemistry

Branched ketones, such as 3,3,4-trimethylpentan-2-one, represent a significant class of organic compounds. The branching in their carbon chains distinguishes them from their linear counterparts, leading to unique physical and chemical characteristics. ontosight.ai For instance, increased branching often results in lower boiling points compared to straight-chain isomers with the same number of carbon atoms. This is due to the reduced surface area of the molecule, which in turn weakens the intermolecular van der Waals forces. The solubility of branched ketones in various solvents can also be affected by the degree and position of branching. ontosight.ai

The reactivity of the carbonyl group in branched ketones can be influenced by steric hindrance from the adjacent bulky alkyl groups. This steric effect can impact the accessibility of the carbonyl carbon to nucleophiles, potentially slowing down reaction rates compared to less hindered ketones. The synthesis of branched ketones can be achieved through various methods, including the oxidation of the corresponding secondary alcohols. For example, 3,3,4-trimethylpentan-2-ol can be oxidized to form this compound. guidechem.com Other synthetic routes include alkylation reactions and rearrangements. evitachem.com The development of selective synthesis methods for branched ketones is an active area of research, with techniques like rhodium-catalyzed hydroacylation and iridium-catalyzed α-alkylation offering pathways to these complex structures. acs.orgacs.org

Historical Perspectives on Related Chemical Entities

Research into related trimethyl-substituted compounds has been ongoing for many decades. For instance, studies on the hydroboration of trimethyl-substituted alkenes, such as 2,4,4-trimethyl-2-pentene, were conducted to understand the regioselectivity of the reaction. scielo.org.bo The synthesis of other complex molecules, like trimethylgermyl trimethylsilyl (B98337) ketone and bis(trimethylgermyl) ketone, highlights the continued interest in compounds with bulky trimethyl groups. rsc.org Furthermore, the synthesis of α-trimethylsiloxy ketones and trimethyl α-keto trithioorthoesters demonstrates the exploration of various functionalized ketones. acs.orgacs.org

The compound 2,3,4-trimethylpentane, an alkane isomer of octane, has also been a subject of study, with its physical properties and reactions being well-documented. sigmaaldrich.comwikipedia.org The investigation of these related compounds has contributed to a deeper understanding of the structure, reactivity, and properties of branched organic molecules, providing a foundation for the study of more complex structures like this compound.

Current Research Frontiers Pertaining to this compound

Current research involving this compound and related structures is diverse, spanning from fundamental chemical synthesis to potential applications in medicinal chemistry and materials science. While specific research directly focused on this compound is limited in the provided results, broader research on branched ketones and molecules containing the 2,4,4-trimethylpentan-2-yl group offers insights into potential areas of investigation.

One area of interest is the development of novel synthetic methodologies. Modern organic synthesis seeks to create complex molecules with high efficiency and selectivity. The development of catalytic methods for the synthesis of branched ketones continues to be a significant research area. acs.orgorganic-chemistry.org

In the field of medicinal chemistry, derivatives containing the 2,4,4-trimethylpentan-2-yl group have been investigated for their biological activity. For example, a compound containing this moiety, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, has been identified as a dual inhibitor of malate (B86768) dehydrogenase (MDH) 1 and 2, showing potential as an anti-cancer agent. acs.org Additionally, a novel benzotriazole (B28993) derivative incorporating the 2,4,4-trimethylpentan-2-yl group has been synthesized and evaluated for its potential as a NIMA related kinase inhibitor, another target in cancer therapy. researchgate.netrsc.org These studies suggest that the bulky and lipophilic nature of the 2,4,4-trimethylpentan-2-yl group may be a valuable feature in the design of new therapeutic agents.

While there is no direct mention of this compound in the context of materials science in the provided results, branched ketones, in general, can find applications as specialty solvents and as intermediates in the synthesis of polymers and other materials. ontosight.ai The unique physical properties imparted by the branched structure could be exploited in these areas.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5340-47-6 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3,3,4-trimethylpentan-2-one |

InChI |

InChI=1S/C8H16O/c1-6(2)8(4,5)7(3)9/h6H,1-5H3 |

InChI Key |

MQJUHFWPBZLKFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,4 Trimethylpentan 2 One

Established Synthetic Pathways for Ketone Formation

The formation of ketones, in general, can be achieved through various oxidative and bond-forming reactions. For 3,3,4-trimethylpentan-2-one, specific applications of these general methods are pertinent.

Ozonolysis-Based Synthetic Strategies

Ozonolysis is a powerful method for cleaving carbon-carbon double or triple bonds and replacing them with carbon-oxygen double bonds, yielding aldehydes and ketones. libretexts.orglibretexts.orgwikipedia.org This process involves reacting an alkene with ozone, followed by a workup step to decompose the intermediate ozonide. wikipedia.orgbyjus.com

The general mechanism of ozonolysis proceeds through an oxidative cleavage where ozone attacks the alkene to form an ozonide intermediate. byjus.com This intermediate is then treated with a reducing agent, such as zinc dust or dimethyl sulfide, to produce the desired ketone. wikipedia.orgbyjus.com The choice of workup conditions is crucial; for instance, using hydrogen peroxide leads to the formation of carboxylic acids instead of aldehydes or ketones. wikipedia.orgbyjus.com

A key advantage of ozonolysis is its ability to directly synthesize ketones from appropriately substituted alkenes. acs.org For the synthesis of this compound, a precursor alkene such as 3,3,4-trimethylpent-1-ene (B8643350) would be required. Ozonolysis of this alkene would cleave the double bond to form the target ketone. The reaction can be performed in a mixture of water and an organic solvent, which facilitates a direct conversion without the need for a separate reductive step. acs.org

Hypobromite-Mediated Synthetic Routes

Hypobromite-mediated reactions offer another avenue for ketone synthesis. These methods often involve the oxidation of secondary alcohols or the reaction of alkenes. One approach involves the use of N-bromosuccinimide (NBS) in the presence of a suitable base. colab.ws For instance, the reaction of an alkene with NBS can lead to the formation of a bromohydrin intermediate. colab.ws This bromohydrin can then be oxidized to the corresponding ketone. colab.ws

Another variation involves the direct oxidation of benzylic alcohols to α-amino ketones using NBS and various amines. colab.ws While not directly applicable to the synthesis of this compound from a non-benzylic precursor, this highlights the versatility of NBS in ketone synthesis. A more relevant approach could involve the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which has advantages such as high active bromine content and good stability. researchgate.net

Alkylation Processes in Ketone Synthesis

Alkylation reactions are fundamental in forming the carbon skeleton of ketones like this compound. evitachem.com These processes typically involve the reaction of an enolate ion with an alkyl halide. libretexts.org Ketones, esters, and nitriles can be alkylated using strong bases like lithium diisopropylamide (LDA) in a solvent such as tetrahydrofuran (B95107) (THF). libretexts.org

The synthesis can start from a simpler ketone which is then alkylated. For example, pinacolone (B1678379) can be methylated to produce 2,2,4-trimethylpentan-3-one. uni-muenchen.de The alkylation of enolate ions is an S_N2 reaction, meaning the alkylating agent should ideally be a primary or methyl halide. libretexts.org

Another approach is the acetoacetic ester synthesis, which converts an alkyl halide into a methyl ketone. libretexts.org This multi-step process involves the alkylation of ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the final ketone product. libretexts.org

Precursor Chemistry and Upstream Raw Material Utilization

The synthesis of this compound relies on the availability of specific precursor molecules. A common and direct precursor is the corresponding secondary alcohol, 3,3,4-trimethylpentan-2-ol. evitachem.comguidechem.com This alcohol can be oxidized to the target ketone using various oxidizing agents. evitachem.com

The synthesis of the precursor alcohol itself can be achieved through methods like the reduction of a corresponding ketone or through alkylation processes. solubilityofthings.com For example, isopropanol (B130326) can serve as a starting material in some alkylation routes to form more complex alcohols. solubilityofthings.com

Another potential precursor is 2,3,4-trimethylpentane, which has the same carbon skeleton as the target molecule. guidechem.com The challenge then becomes the selective introduction of the ketone functional group at the desired position.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and reaction times. Key parameters that are often varied include temperature, pressure, solvent, catalyst, and the molar ratio of reactants. rasayanjournal.co.inresearchgate.net

For ketone synthesis via alcohol oxidation, various catalyst systems have been explored. For instance, dichloro(p-cymene) ruthenium (II) dimer has been used as a catalyst in a continuous flow process for the oxidation of alcohols to ketones, achieving high yields. rasayanjournal.co.in In one study, the optimal temperature was found to be 100°C. rasayanjournal.co.in

Other catalytic systems for alcohol oxidation include the use of potassium heptamolybdate tetrahydrate with hydrogen peroxide in aqueous acetonitrile. bohrium.com This method offers advantages like short reaction times and good catalyst reusability. bohrium.com Nickel-catalyzed hydroacylation of alkynes represents another modern approach to ketone synthesis, where optimization of the catalyst, reducing agent, and solvent is key to achieving high yields. nih.gov

The table below summarizes the optimization of various parameters for different ketone synthesis reactions.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Key Findings |

| Alcohol Oxidation | Dichloro(p-cymene) ruthenium (II) dimer | - | 100°C | Optimal temperature for high conversion. rasayanjournal.co.in |

| Alcohol Oxidation | Potassium heptamolybdate tetrahydrate/H₂O₂ | Aqueous acetonitrile | - | Efficient, short reaction times, reusable catalyst. bohrium.com |

| Hydroacylation | Nickel(II) perchlorate (B79767) hexahydrate/Zn/ZnCl₂ | 1,2-DME or THF | Room Temperature | High yield of E-enone. nih.gov |

| Ketone Alkylation | KOH | DMSO | - | Simple and inexpensive reagent for complete methylation. uni-muenchen.de |

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a chiral center at the carbon atom adjacent to the carbonyl group (C3). Therefore, it can exist as a pair of enantiomers: (S)-3,3,4-trimethylpentan-2-one and (R)-3,3,4-trimethylpentan-2-one. The stereoselective synthesis of a specific enantiomer is a significant challenge in organic chemistry. ethernet.edu.et

While specific methods for the stereoselective synthesis of this compound enantiomers are not extensively detailed in the provided search results, general principles of stereoselective synthesis can be applied. ethernet.edu.et These methods often involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. rsc.org

For example, a stereoselective synthesis could potentially start from a chiral alcohol precursor, (S)- or (R)-3,3,4-trimethylpentan-2-ol, which would then be oxidized to the corresponding enantiomer of the ketone. The preparation of such chiral diols has been a subject of study, which could provide a pathway to the chiral ketone. kirj.ee The synthesis of (3S)-3,4,4-trimethylpentan-2-one has been noted, although specific synthetic details are not provided. molport.com

Development of Novel Synthetic Approaches for Hindered Ketones

The steric bulk surrounding the carbonyl group in compounds like this compound makes their synthesis challenging. Traditional methods may suffer from low yields or require harsh conditions. Consequently, significant research has been dedicated to developing novel and more efficient synthetic approaches for such sterically hindered ketones.

Recent advances have focused on transition-metal-catalyzed reactions and other innovative catalytic systems that can overcome the steric barriers inherent in these molecules. These modern methods offer milder reaction conditions, greater functional group tolerance, and improved efficiency. nih.govresearchgate.net

Key developments include:

Nickel-Catalyzed Reductive Coupling: This method allows for the direct preparation of unsymmetrical dialkyl ketones by coupling carboxylic acid derivatives (like acid chlorides or thioesters) with alkyl halides. nih.gov A notable advantage is the ability to form even highly hindered ketones, such as those flanked by tertiary and secondary carbon centers, with good functional group tolerance. nih.gov

Carbonylative Cross-Coupling: These reactions involve the insertion of carbon monoxide (CO) and the coupling of two organic fragments. For example, carbonylative Suzuki and Negishi cross-coupling reactions, facilitated by specialized palladium catalysts, have proven effective for coupling sterically hindered aryl iodides to form diaryl ketones or alkynyl aryl ketones. researchgate.net

Synthesis from Aldehydes via O-Silyl Oximes: A mild and efficient method has been developed to synthesize sterically hindered ketones from aldehydes. This involves the treatment of O-triphenylsilylated oximes with alkyl iodides in the presence of triethyl borane. researchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: NHC catalysis has emerged as a powerful tool in organic synthesis. Decarboxylative cross-electrophile coupling, using a combination of an NHC and a manganese catalyst, can couple aromatic acids with a variety of electrophiles to produce sterically bulky ketones in high yields. bohrium.com

Photoredox and Dual Catalysis: Combining photoredox catalysis with another catalytic cycle, such as nickel or cobalt catalysis, has opened new pathways for ketone synthesis under mild conditions. These methods can enable the coupling of starting materials like carboxylic acids or aldehydes with alkyl partners to form complex ketones. organic-chemistry.orgdicp.ac.cn

Interactive Data Table: Overview of Novel Synthetic Approaches for Hindered Ketones

| Method | Catalytic System | Starting Materials | Key Advantage |

| Reductive Coupling | Nickel(II) chloride / Bipyridine ligand | Carboxylic acid chloride, Alkyl iodide | Forms highly hindered ketones with good functional group tolerance. nih.gov |

| Carbonylative Suzuki Coupling | Palladium / PEPPSI-IPr catalyst | Aryl iodide, Aryl boronic acid, CO | Efficient coupling of ortho-disubstituted aryl iodides. researchgate.net |

| O-Silyl Oxime Route | Triethyl borane | Aldehyde-derived O-silyl oxime, Alkyl iodide | Mild and efficient conversion of aldehydes to ketones. researchgate.net |

| Decarboxylative Coupling | N-Heterocyclic Carbene (NHC) / Manganese | Aromatic acid, Electrophile | Access to sterically bulky ketones from readily available acids. bohrium.com |

| Asymmetric Carbonylation | Nickel / Chiral Ligand | Alkene, Enamine, CO surrogate | Enantioselective synthesis of chiral α-N-heteroaryl ketones. dicp.ac.cn |

These evolving methodologies represent the forefront of organic synthesis, providing chemists with increasingly sophisticated tools to construct complex and sterically demanding molecules like this compound.

Mechanistic Investigations of 3,3,4 Trimethylpentan 2 One Transformations

Detailed Reaction Mechanisms of Ketone Formation

The synthesis of 3,3,4-trimethylpentan-2-one can be achieved through several established methods for ketone formation. A primary and direct route is the oxidation of the corresponding secondary alcohol, 3,3,4-trimethylpentan-2-ol. nist.gov

Oxidation of 3,3,4-trimethylpentan-2-ol: This transformation is typically carried out using common oxidizing agents such as chromic acid (formed from chromium trioxide or sodium dichromate in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC). The general mechanism for chromic acid oxidation proceeds as follows:

Formation of a Chromate (B82759) Ester: The alcohol oxygen acts as a nucleophile, attacking the chromium atom of chromic acid. Following proton transfers, a chromate ester intermediate is formed, with the elimination of a water molecule.

E2-like Elimination: A base (commonly water) abstracts the proton from the carbon that bears the oxygen. Simultaneously, the C-H bond breaks, and the electrons move to form a carbon-oxygen double bond (the carbonyl group). The chromium atom acts as a good leaving group, accepting the electrons from the O-Cr bond and being reduced in the process (typically from Cr(VI) to Cr(IV)).

The presence of significant steric bulk around the alcohol group in 3,3,4-trimethylpentan-2-ol can slow the rate of this reaction compared to less hindered secondary alcohols, but the pathway remains a viable synthetic method.

Alternative, more complex routes could involve skeletal rearrangements of other C8 isomers under specific catalytic conditions, such as the acid-catalyzed rearrangement of a vicinal diol (a pinacol (B44631) rearrangement) or related carbocation-driven processes. nist.govevitachem.com However, direct oxidation of the corresponding alcohol is the most straightforward conceptual pathway.

Reaction Pathway Analysis of Functional Group Interconversions

The carbonyl group of this compound is the focal point for functional group interconversions, primarily through nucleophilic addition and reactions at the α-carbon via enolate intermediates.

Reduction to Alcohol: The ketone can be reduced back to the secondary alcohol, 3,3,4-trimethylpentan-2-ol. nist.gov This is a nucleophilic addition of a hydride ion (H⁻). Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves:

Nucleophilic Attack: The hydride ion from the reducing agent attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate: This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate.

Protonation: An acidic workup step (e.g., addition of H₂O or dilute acid) protonates the negatively charged oxygen atom to yield the final alcohol product.

Enolization: Like other ketones with α-hydrogens, this compound can form enol or enolate intermediates. There are two non-equivalent α-carbons: the C1 methyl group and the C4 methine group. This leads to two possible regioisomeric enolates:

Kinetic Enolate: Formed by removing a proton from the less sterically hindered position. In this case, the protons on the C1 methyl group are sterically accessible, leading to the kinetic enolate.

Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon, which leads to a more substituted (and thus more stable) double bond in the enolate. This would involve deprotonation at C4.

Due to the severe steric hindrance at the C4 position, the formation of the thermodynamic enolate is significantly disfavored. Therefore, reactions involving enolate formation, such as alkylation or aldol (B89426) condensation, would be expected to proceed almost exclusively through the kinetic enolate formed at the C1 position.

Elucidation of Transient Intermediates in Chemical Reactions

While direct spectroscopic observation of transient intermediates for this compound is not detailed in the surveyed literature, their structures can be confidently predicted based on well-established reaction mechanisms.

Enolate Intermediates: In base-catalyzed reactions, the key transient intermediates are the regioisomeric enolates. As discussed in section 3.2, two possible enolates can be formed.

Kinetic Enolate (A): This intermediate features a double bond between C2 and C1. It is formed more rapidly due to the steric accessibility of the C1 protons.

Thermodynamic Enolate (B): This intermediate would have a double bond between C2 and C4. Its formation is sterically hindered and therefore slower.

The vast majority of reactions proceeding via an enolate would involve the kinetic intermediate (A), making it the crucial transient species for predicting reaction products.

Influence of Steric Hindrance on Reaction Dynamics

The molecular structure of this compound is defined by significant steric congestion, which profoundly influences its reaction dynamics. The ketone possesses a quaternary carbon at the C3 position, bonded to two methyl groups, the carbonyl group, and the C4 carbon. This creates a bulky, t-butyl-like environment on one side of the carbonyl. The other side, C4, is a tertiary carbon, part of an isopropyl group.

This steric bulk has two major consequences:

Shielding of the Carbonyl Group: The approach of nucleophiles to the electrophilic carbonyl carbon is sterically hindered from both faces, though more significantly from the C3 side. This will decrease the rate of nucleophilic addition reactions compared to less branched ketones like 2-pentanone or even the isomeric pinacolone (B1678379) (3,3-dimethyl-2-butanone).

Control of Regioselectivity in Enolate Formation: The steric environment dictates which α-proton is abstracted in base-catalyzed reactions. The single proton at the tertiary C4 position is heavily shielded by the adjacent gem-dimethyl group at C3 and its own methyl groups. In contrast, the protons on the C1 methyl group are relatively unhindered. This dramatic difference in steric accessibility ensures that deprotonation occurs selectively at C1, leading to the kinetic enolate.

This influence makes this compound a useful substrate for studying reactions where steric factors dominate reactivity and selectivity.

| α-Proton Location | Carbon Type | Relative Steric Hindrance | Resulting Enolate |

|---|---|---|---|

| C1 (Methyl) | Primary | Low | Kinetic (Favored) |

| C4 (Methine) | Tertiary | Very High | Thermodynamic (Disfavored) |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 3,3,4-trimethylpentan-2-one, both ¹H and ¹³C NMR provide critical data for assigning each unique proton and carbon environment.

The structure of this compound features five distinct carbon environments and five sets of chemically non-equivalent protons, leading to a predictable yet informative NMR spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| H-1 (CH₃CO) | ~2.1 | Singlet (s) | C1 (CH₃CO) | ~28 |

| H-4 (CH) | ~2.5 | Multiplet (m) | C2 (C=O) | ~215 |

| H-5 (CH₃CH) | ~1.0 | Doublet (d) | C3 (Quaternary C) | ~50 |

| H-3' (gem-CH₃) | ~1.1 | Singlet (s) | C4 (CH) | ~40 |

| H-4' (t-butyl) | ~0.9 | Doublet (d) | C5, C3', C4' (Methyls) | ~16-25 |

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

While one-dimensional NMR provides foundational data, multi-dimensional techniques are essential for unambiguously connecting the molecular framework.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment is crucial for identifying spin-spin coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the proton at C4 (H-4) and the methyl protons at C5 (H-5), confirming their three-bond (³J) coupling relationship. This helps to distinguish the C5 methyl group from the other methyl singlets in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduslideshare.net An HSQC spectrum would show a cross-peak connecting the C1 carbon signal to the H-1 proton signal, C4 to H-4, and C5 to H-5. This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. The quaternary carbon (C3) and the carbonyl carbon (C2) would be absent from the HSQC spectrum, confirming their lack of directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the full structure, especially around quaternary centers. sdsu.edunih.gov Key HMBC correlations for this molecule would include:

The singlet protons of the acetyl group (H-1) showing a correlation to the carbonyl carbon (C2) and the quaternary carbon (C3).

The gem-dimethyl protons on C3 showing correlations to C2, C3, and C4.

The methine proton (H-4) showing correlations to C2, C3, C5, and the gem-dimethyl carbons. These correlations definitively establish the connectivity around the sterically congested core of the molecule.

Quantitative NMR Spectroscopy for Purity and Yield Assessment

Quantitative NMR (qNMR) is a powerful method for determining the purity or concentration of a substance without requiring an identical reference standard for the analyte. fujifilm.com The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei it represents. jst.go.jp

To assess the purity of a this compound sample, a known mass of a high-purity internal standard (e.g., maleic acid or 3,4,5-trichloropyridine) would be added to a precisely weighed amount of the ketone sample. mdpi.comox.ac.uk The purity of the analyte (Pₓ) can be calculated using the following formula: fujifilm.com

Pₓ = (Iₓ / IₛₜᏧ) × (NₛₜᏧ / Nₓ) × (Mₓ / MₛₜᏧ) × (mₛₜᏧ / mₓ) × PₛₜᏧ

Where:

I: Integral area of the signal

N: Number of protons for the signal

M: Molar mass

m: Weighed mass

P: Purity of the standard

x: Analyte (this compound)

std: Internal Standard

For this analysis, a well-resolved singlet, such as the acetyl methyl protons (H-1) of this compound, would be chosen for integration to ensure high accuracy. ox.ac.uk This method provides a direct measure of mass fraction purity, which is often more accurate than chromatographic methods as it is less dependent on the response factor of the analyte. jst.go.jp

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of Carbonyl Stretching Frequencies and Environmental Effects

The most prominent feature in the infrared (IR) spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this band typically appears in the range of 1710-1720 cm⁻¹. vscht.czpg.edu.pl

Due to the steric hindrance from the adjacent quaternary carbon, the C=O bond in this compound may exhibit slight deviations from a typical ketone. acs.orgacs.org Environmental factors can also influence this frequency. For instance, changing from a nonpolar solvent (like hexane) to a polar solvent (like acetonitrile) would likely cause the C=O stretching frequency to shift to a lower wavenumber (a decrease of 10-20 cm⁻¹) due to dipole-dipole interactions that slightly weaken the C=O bond.

Typical IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³) | 2870-2960 | Strong |

| C=O Stretch | Ketone | ~1715 | Strong, Sharp |

| C-H Bend | CH₃ / CH | 1365-1465 | Variable |

Correlation of Vibrational Modes with Molecular Conformation

Beyond the primary C=O stretch, the entire IR and Raman spectra are rich with information. A molecule with N atoms has 3N-6 fundamental vibrational modes. researchgate.net For this compound (N=25), this results in 69 possible vibrational modes, including stretches, bends, rocks, wags, and twists.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which is key to confirming its structure. For this compound (MW = 128.21 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z of 128. nist.gov

The fragmentation of the molecular ion is driven by the formation of the most stable possible cations. gatech.edusemanticscholar.org Cleavage adjacent to the carbonyl group (α-cleavage) is a dominant pathway for ketones.

Key Fragmentation Pathways:

α-Cleavage (Pathway A): Loss of the bulky C₅H₁₁ radical (mass 71) leads to the formation of the acetyl cation ([CH₃CO]⁺). This results in a very prominent peak at m/z = 43 . This is often the base peak in the spectrum of methyl ketones.

α-Cleavage (Pathway B): Loss of the methyl radical (mass 15) from the acetyl group generates a [M-15]⁺ ion. This would result in a peak at m/z = 113 .

McLafferty Rearrangement: This rearrangement is not possible for this compound as it lacks a γ-hydrogen atom. Its absence is a key diagnostic feature.

Cleavage of the C-C bond at the quaternary center: Fragmentation can also occur within the alkyl portion of the molecule. Cleavage of the bond between C3 and C4 can lead to the formation of a stable tertiary carbocation by losing an acetyl radical, resulting in a peak at m/z = 85 .

Predicted Major Fragments in the Mass Spectrum

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 113 | [C₇H₁₃O]⁺ | α-Cleavage: Loss of •CH₃ |

| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4, loss of •CH₃CO |

| 57 | [C₄H₉]⁺ | Tertiary butyl cation, further fragmentation |

| 43 | [C₂H₃O]⁺ | α-Cleavage: Loss of •C₆H₁₃ (Acetyl cation) |

The combination of these fragmentation patterns provides unambiguous evidence for the size and connectivity of the alkyl groups surrounding the ketone functional group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula of this compound is C8H16O. nist.govnih.govnih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The theoretical exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. For this compound (C8H16O), the calculated exact mass of its protonated molecule [M+H]⁺ is 129.1274, derived from its neutral exact mass of 128.1201 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass (typically within 5 ppm error) provides strong evidence for the C8H16O elemental composition, ruling out other potential formulas with the same nominal mass.

| Property | Value | Source |

| Molecular Formula | C8H16O | nist.govnih.govnih.gov |

| Neutral Exact Mass | 128.120115130 Da | nih.gov |

| Theoretical m/z [M+H]⁺ | 129.12739 | Calculated |

| Required Mass Accuracy | < 5 ppm | Standard |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (in this case, the molecular ion of this compound, m/z 128) and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure. For ketones, a primary fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org

For this compound, two main alpha-cleavages are predicted:

Loss of a methyl group (•CH₃): Cleavage between C1 and C2 results in the loss of a methyl radical (15 Da), leading to the formation of a stable acylium ion at m/z 113.

Loss of a t-butylisopropyl group (•C₆H₁₃): Cleavage between C2 and C3 results in the loss of the C6H13 alkyl radical (85 Da), generating an acetyl cation (CH₃CO⁺) at m/z 43.

Another potential fragmentation is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this molecule, transfer of a hydrogen from the C4 isopropyl group could lead to the loss of propene (42 Da), producing a fragment ion at m/z 86. These predictable fragmentation pathways allow for the differentiation of this compound from its other C8H16O isomers.

| Precursor Ion (m/z) | Fragmentation Pathway | Neutral Loss (Da) | Product Ion (m/z) | Inferred Structure of Fragment |

| 128 | α-Cleavage | 15 (•CH₃) | 113 | [C₇H₁₃O]⁺ |

| 128 | α-Cleavage | 85 (•C₆H₁₃) | 43 | [CH₃CO]⁺ |

| 128 | McLafferty Rearrangement | 42 (C₃H₆) | 86 | [C₅H₁₀O]⁺• |

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. Since this compound is a liquid at room temperature, this technique cannot be applied directly. However, it can be performed on a suitable solid, crystalline derivative.

While no X-ray diffraction studies for this compound itself are reported, the methodology has been applied to complex crystalline molecules that incorporate a trimethylpentane structural moiety. rsc.orgnih.gov For instance, the crystal structure of a benzotriazole (B28993) derivative containing a 2,4,4-trimethylpentan-2-yl group was confirmed using single-crystal X-ray diffraction. nih.gov

In principle, a crystalline derivative of this compound, such as its 2,4-dinitrophenylhydrazone, could be synthesized. X-ray analysis of this derivative would provide precise data on bond lengths, bond angles, and the conformation of the carbon backbone in the solid state, confirming its constitution and providing insight into intermolecular interactions within the crystal lattice. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Purity and Absolute Configuration

The structure of this compound contains a stereocenter at the C4 position, meaning it can exist as a pair of enantiomers: (R)-3,3,4-trimethylpentan-2-one and (S)-3,3,4-trimethylpentan-2-one. These enantiomers are non-superimposable mirror images and are optically active.

Chiroptical spectroscopic techniques, particularly Circular Dichroism (CD), are essential for studying such chiral molecules. expchem3.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.

Absolute Configuration: The two enantiomers of this compound would produce CD spectra that are mirror images. The sign of the Cotton effect (positive or negative peak) for the weak n→π* electronic transition of the carbonyl chromophore (typically observed around 280-300 nm) can be correlated to the absolute configuration (R or S) at the C4 stereocenter by applying theoretical models like the Octant Rule. This principle has been used to determine the absolute configuration of related chiral molecules. googleapis.com

Stereoisomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 R and S) is optically inactive and will produce no CD signal. A pure enantiomer will show the maximum CD signal, allowing for the quantification of stereoisomeric purity.

| Technique | Application | Principle | Expected Outcome for this compound |

| Circular Dichroism (CD) Spectroscopy | Determination of Absolute Configuration | Measures differential absorption of circularly polarized light by the carbonyl chromophore. The sign of the Cotton effect is related to the spatial arrangement of atoms around the chromophore. | Mirror-image spectra for (R) and (S) enantiomers. The sign of the n→π* transition peak allows assignment of the absolute configuration via the Octant Rule. |

| Circular Dichroism (CD) Spectroscopy | Measurement of Stereoisomeric Purity (ee) | The intensity of the CD signal is proportional to the concentration difference between the two enantiomers. | Signal intensity correlates directly to the enantiomeric excess. A value of zero indicates a racemic mixture. |

| Chiral Chromatography (e.g., GLC) | Separation and Quantification of Enantiomers | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | Baseline separation of (R) and (S) enantiomers, allowing for precise quantification of the ratio and thus the enantiomeric excess. |

Computational Chemistry and Theoretical Studies of 3,3,4 Trimethylpentan 2 One

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a favorable balance between accuracy and computational cost. american-ajiras.com It is widely used to study the electronic structure, geometry, and spectroscopic properties of organic molecules, including ketones. american-ajiras.comnih.gov DFT methods, such as the popular B3LYP hybrid functional or the M06-2X functional, paired with a suitable basis set like 6-311G+(d,p), are capable of providing reliable results for molecules of this size. american-ajiras.comchemrxiv.org

A fundamental step in any computational study is to find the lowest energy structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary vibrational frequencies. chemrxiv.org For 3,3,4-trimethylpentan-2-one, this would yield precise information on bond lengths, bond angles, and dihedral angles of its most stable conformation. The steric repulsion between the t-butyl group at the C3 position and the isopropyl group at the C4 position would significantly influence the final optimized geometry.

Below is an illustrative table of what optimized geometric parameters for this compound might look like, based on typical values for similar structures.

| Parameter | Atoms Involved | Illustrative Calculated Value |

|---|---|---|

| Bond Length | C2=O9 | ~1.21 Å |

| Bond Length | C2-C3 | ~1.53 Å |

| Bond Length | C3-C4 | ~1.57 Å |

| Bond Angle | O9=C2-C3 | ~121° |

| Bond Angle | C2-C3-C4 | ~114° |

| Dihedral Angle | O9-C2-C3-C4 | ~ -150° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. libretexts.org For a ketone, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atom, while the LUMO is the antibonding π* orbital of the carbonyl group. rsc.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electrophilicity index (ω), chemical potential (μ), and chemical hardness (η), which quantify the molecule's susceptibility to electrophilic or nucleophilic attack. chemrxiv.orgresearchgate.net

An illustrative table of FMO energies and global reactivity descriptors for this compound is presented below.

| Parameter | Illustrative Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 8.3 | LUMO - HOMO; indicates chemical stability |

| Chemical Potential (μ) | -2.65 | (EHOMO + ELUMO) / 2; indicates electron escaping tendency |

| Chemical Hardness (η) | 4.15 | (ELUMO - EHOMO) / 2; measures resistance to charge transfer |

| Electrophilicity Index (ω) | 0.85 | μ2 / (2η); measures electrophilic power |

DFT calculations are a well-established methodology for the prediction of spectroscopic data, which can aid in structure elucidation and the assignment of experimental spectra. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate nuclear magnetic shielding tensors. american-ajiras.comamerican-ajiras.com These can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. nih.gov For this compound, this would provide predicted ¹H and ¹³C NMR spectra, helping to assign the signals from the various methyl groups, which can be challenging experimentally due to their structural similarity. The accuracy of these predictions can be very high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C. mdpi.com

Illustrative Predicted NMR Chemical Shifts (ppm)

| Atom Type | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) |

|---|---|---|

| C1-H3 (Acetyl) | ~2.15 | ~28 |

| C2 (Carbonyl) | - | ~215 |

| C3 (Quaternary) | - | ~50 |

| C4-H (Isopropyl CH) | ~2.50 | ~35 |

| C3-CH3 (t-Butyl) | ~1.10 | ~25 |

| C4-CH3 (Isopropyl) | ~0.95 | ~18 |

IR Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the vibrational modes of the molecule and can be used to simulate an infrared (IR) spectrum. A key diagnostic peak for this compound would be the strong C=O stretching vibration. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement.

Illustrative Predicted IR Frequencies

| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (sp³) | 2980 - 3050 | Stretching of methyl and methine C-H bonds |

| C=O Stretch | ~1745 | Characteristic strong ketone carbonyl stretch |

| C-H Bend | 1370 - 1470 | Bending (scissoring, rocking) of methyl groups |

Ab Initio and Semi-Empirical Methods for Quantum Chemical Properties

While DFT is highly popular, other methods exist for calculating quantum chemical properties.

Ab Initio Methods: These methods are based on first principles without using empirical parameters. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy. High-level composite methods like the Gaussian-n (G2, G3, etc.) theories are designed to yield highly accurate thermochemical data, such as enthalpies of formation, but are computationally very expensive and typically limited to smaller molecules. acs.orgnih.govresearchgate.net For a molecule with 9 heavy atoms like this compound, such calculations would be demanding but feasible.

Semi-Empirical Methods: These methods, such as AM1, PM3, and PM7, are derived from the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental data to simplify calculations. numberanalytics.comnumberanalytics.comuni-muenchen.de This makes them computationally much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or longer timescale simulations. numberanalytics.com However, their accuracy is generally lower and depends heavily on the quality of the parameterization for the specific type of molecule being studied. scispace.com They can be useful for initial conformational searches or for modeling large systems where higher-level methods are impractical. numberanalytics.com

Conformational Analysis and Potential Energy Surfaces

The steric bulk of the t-butyl and isopropyl groups in this compound suggests that it will have several important rotational conformers (rotamers). Conformational analysis aims to identify these stable arrangements and the energy barriers to rotation between them.

This is often done by performing a "potential energy surface (PES) scan," where the energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net For instance, one could systematically rotate the C3-C4 bond and calculate the energy at each step. This would reveal the low-energy staggered conformations and the high-energy eclipsed transition states. nih.gov Such studies can be initiated with faster methods like molecular mechanics (MM) or semi-empirical methods to explore the conformational space broadly, followed by refinement of the key minima and transition states using more accurate DFT or ab initio methods. oup.comunibas.it This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how this affects its reactivity. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While the calculations described above are typically performed on a single molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations allow for the study of a molecule's behavior in an explicit solvent environment over time. researchgate.net

In an MD simulation, a system is set up consisting of one or more solute molecules (this compound) surrounded by a large number of explicit solvent molecules (e.g., water, ethanol, or hexane) in a "box" with periodic boundary conditions. The forces between all atoms are calculated using a molecular mechanics force field (e.g., GAFF, CHARMM), and Newton's equations of motion are integrated to simulate the movement of every atom over time, typically on the nanosecond timescale. mdpi.com

These simulations provide detailed insight into:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carbonyl group versus the nonpolar alkyl groups. This can be analyzed using radial distribution functions (RDFs). researchgate.net

Intermolecular Interactions: The nature and lifetime of interactions, such as dipole-dipole interactions between the ketone and polar solvents. niscpr.res.inrsc.org

Dynamic Behavior: The conformational changes of the ketone in solution and its diffusion properties.

MD simulations are essential for understanding properties that depend on the dynamic interplay between solute and solvent, which is critical for predicting behavior in real-world chemical systems. mdpi.comaip.orgd-nb.info

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways for ketones like this compound often focuses on characteristic reactions such as photochemical decompositions, specifically Norrish Type I and Type II reactions. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations to map out the potential energy surfaces of the ground and excited states, identify transition states, and calculate reaction barriers.

A well-studied analogous reaction is the Norrish Type I cleavage of acetone (B3395972) and other aliphatic ketones. nycu.edu.twnih.gov This reaction involves the homolytic cleavage of the α-carbon-carbon bond upon photochemical excitation, yielding two radical fragments. wikipedia.org For this compound, two possible α-cleavage pathways exist: cleavage of the C2-C3 bond to form an acetyl radical and a 1,2,2-trimethylpropyl radical, or cleavage of the C1-C2 bond to form a methyl radical and a 3,3,4-trimethyl-2-oxopentyl radical. The stability of the resulting radical fragments significantly influences the preferred pathway.

Theoretical studies on simpler ketones have shown that the height of the energy barrier for α-cleavage is sensitive to the substitution pattern at the α-carbon. nih.gov For instance, methyl substitutions at the α-position have been found to substantially lower the S1 barrier heights for α-CC bond dissociation compared to acetone. nih.gov This suggests that for this compound, the cleavage of the more substituted C2-C3 bond might be favored.

The characterization of the transition state is a crucial aspect of these computational studies. The transition state represents the highest energy point along the reaction coordinate and its geometry provides insights into the mechanism of the bond-breaking process. For the Norrish Type I reaction, the transition state would involve an elongated α-carbon-carbon bond. The calculated energy of this transition state relative to the excited state minimum provides the activation energy for the reaction.

Table 1: Hypothetical Energy Profile for Norrish Type I Cleavage of this compound

| Species/State | Description | Relative Energy (kcal/mol) |

| S₀ | Ground state molecule | 0 |

| S₁ | First excited singlet state | ~80-90 |

| TS₁ | Transition state for α-cleavage on S₁ surface | > S₁ energy |

| Products | Radical fragments | Dependent on pathway |

Note: The energy values are illustrative and based on typical values for aliphatic ketones.

The table above illustrates a simplified energy profile. The actual values would require detailed quantum chemical calculations. Such calculations would also investigate the role of the triplet state (T₁), as intersystem crossing from the S₁ to the T₁ state is often a competing process and can lead to dissociation on the triplet potential energy surface, which may have a lower barrier. nycu.edu.twnih.gov

Quantitative Structure-Property Relationship (QSPR) Model Development

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. For this compound, QSPR models can be developed to predict various physical and chemical properties, excluding those prohibited by the scope of this article. The general workflow for developing a QSPR model involves compiling a dataset of compounds with known properties, calculating molecular descriptors, building a mathematical relationship between the descriptors and the property, and validating the model.

A number of QSPR studies have been conducted for ketones, focusing on properties like acidity and boiling point. For example, a QSPR model for predicting the pKa values of ketones in dimethyl sulfoxide (B87167) (DMSO) was developed using stepwise multiple linear regression analysis, achieving a high correlation coefficient (r² = 0.91). nycu.edu.twnih.gov The descriptors in such models often capture electronic and steric features of the molecule.

To develop a QSPR model for a property of this compound, one would typically follow these steps:

Data Collection: A dataset of ketones with experimentally determined values for the property of interest would be assembled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each ketone in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: A statistical method, such as multiple linear regression (MLR) or a machine learning algorithm, would be used to build a model that correlates a subset of the calculated descriptors with the property.

Validation: The predictive power of the model would be assessed using internal and external validation techniques.

An example of a hypothetical QSPR model for the normal boiling point of a series of aliphatic ketones is presented below.

Table 2: Hypothetical QSPR Model for Boiling Point of Aliphatic Ketones

| Model Equation | BP = a₀ + a₁MW + a₂P₂ + a₃*η |

| Descriptor | Description |

| BP | Normal Boiling Point (in Kelvin) |

| MW | Molecular Weight |

| P₂ | Path-2 molecular connectivity index (a topological descriptor related to branching) |

| η | A quantum-chemical descriptor representing a measure of molecular polarity |

| a₀, a₁, a₂, a₃ | Regression coefficients determined from the statistical analysis |

This hypothetical model illustrates how different molecular features can be combined to predict a macroscopic property. The molecular weight (MW) term generally correlates with the size and van der Waals forces. The path-2 molecular connectivity index (P₂) would account for the degree of branching in the carbon skeleton, which is a significant feature of this compound. The polarity descriptor (η) would capture the contribution of the carbonyl group to the intermolecular forces.

Chemical Reactivity and Derivatization of 3,3,4 Trimethylpentan 2 One

Reactions Involving the Carbonyl Functionality

The carbonyl group in 3,3,4-trimethylpentan-2-one is a primary site of reactivity, although the steric bulk of the adjacent tert-butyl group significantly influences the accessibility of the carbonyl carbon to nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Due to the steric hindrance around the carbonyl group in this compound, the rate of nucleophilic addition is generally slower compared to less hindered ketones.

Common nucleophiles that can react with ketones include Grignard reagents, organolithium compounds, hydrides, and cyanide. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol after acidic workup. However, the significant steric hindrance may lead to side reactions like reduction if the Grignard reagent possesses a beta-hydrogen.

| Nucleophile | Expected Product Type with this compound |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Hydride Reagent (e.g., NaBH₄) | Secondary Alcohol |

| Cyanide (e.g., HCN) | Cyanohydrin |

Condensation Reactions

Condensation reactions, such as the aldol (B89426) condensation, involve the formation of a new carbon-carbon bond. These reactions typically proceed through an enolate intermediate. For this compound, the formation of an enolate is a prerequisite for its participation in condensation reactions as a nucleophile. Due to the presence of alpha-hydrogens on the methyl group, it can undergo self-condensation or crossed condensation with other carbonyl compounds that lack alpha-hydrogens, such as benzaldehyde. The steric hindrance around the carbonyl group would likely disfavor its role as the electrophilic partner in such reactions. Intramolecular aldol condensation is not possible for this acyclic ketone.

Alpha-Halogenation and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group are known as alpha-carbons, and the hydrogens attached to them are acidic and can be removed by a base to form an enolate. This compound has two different alpha-carbons: a methyl group (C1) and a methine group (C4).

The formation of the enolate can be controlled to be either the kinetic or the thermodynamic product. The kinetic enolate is formed faster and typically involves the deprotonation of the less substituted and less sterically hindered alpha-carbon. In the case of this compound, the deprotonation of the methyl group (C1) would lead to the kinetic enolate. The thermodynamic enolate is the more stable enolate and is usually formed at the more substituted alpha-carbon. For this ketone, deprotonation at the C4 position would yield the more substituted, and thus the thermodynamic, enolate.

| Enolate Type | Site of Deprotonation | Favored Conditions |

| Kinetic | C1 (Methyl group) | Strong, bulky base (e.g., LDA), low temperature (-78 °C) |

| Thermodynamic | C4 (Methine group) | Weaker base, higher temperature, longer reaction time |

Once formed, the enolate can react with electrophiles, such as halogens. Alpha-halogenation can occur under both acidic and basic conditions. Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monosubstitution at the more substituted alpha-carbon (thermodynamic control). In basic conditions, the reaction proceeds via an enolate and can lead to polyhalogenation, especially at the less hindered alpha-carbon. Given the structure of this compound, halogenation under thermodynamic control would be expected to occur at the C4 position.

Transformations of Alkyl Substituents and Hydrocarbon Moieties

While the carbonyl group is the most reactive site, the alkyl framework of this compound can also undergo transformations, often under more forcing conditions. Reactions such as free-radical halogenation could lead to substitution on the alkyl chains, though this typically lacks selectivity.

Oxidative transformations can also occur. For instance, the Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent alkyl groups. In general, more substituted alkyl groups have a higher migratory aptitude. For this compound, the tertiary alkyl group at the C3 position would be expected to migrate in preference to the methyl group, leading to the formation of an ester.

Migratory Aptitude in Baeyer-Villiger Oxidation Tertiary alkyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl

Formation of Novel Chemical Derivatives and Scaffolds

The reactivity of this compound allows for its use as a building block in the synthesis of more complex molecules. For example, the Wittig reaction, which involves the reaction of the ketone with a phosphonium ylide, can be used to convert the carbonyl group into a carbon-carbon double bond, thus forming a substituted alkene. The steric hindrance around the carbonyl group might necessitate the use of more reactive, non-stabilized ylides.

The formation of various derivatives is summarized in the table below:

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | Grignard Reagent | Tertiary Alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester |

| Alpha-Alkylation | LDA, then Alkyl Halide | Alkylated Ketone |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: As discussed in the context of enolate formation and alpha-halogenation, the presence of two different alpha-carbons in this compound introduces the issue of regioselectivity. The choice of reaction conditions (e.g., base, temperature) can direct the reaction to either the kinetic or the thermodynamic product.

Stereoselectivity: The carbonyl carbon of this compound is prochiral. Nucleophilic addition to the carbonyl group can create a new stereocenter at the carbonyl carbon. In the absence of a chiral catalyst or reagent, the attack of the nucleophile from either face of the planar carbonyl group is equally likely, leading to a racemic mixture of enantiomers. However, the steric bulk of the tert-butyl group may influence the trajectory of the incoming nucleophile, potentially leading to some degree of diastereoselectivity if a new stereocenter is formed in a molecule that already contains one. For instance, in the reduction of the ketone to an alcohol, a racemic mixture of the corresponding secondary alcohol would be expected.

Future Research Directions and Advanced Chemical Applications

Exploration of Green Chemistry Routes for Sustainable Synthesis

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. yedarnd.com For 3,3,4-trimethylpentan-2-one, future research will likely focus on moving away from traditional methods that may involve harsh conditions or generate significant waste. Green chemistry approaches aim to improve efficiency and minimize environmental impact. researchgate.net

Key areas of exploration include:

Catalytic Oxidation of Alcohols: A primary green route would involve the selective oxidation of the corresponding secondary alcohol, 3,3,4-trimethylpentan-2-ol. Research could focus on employing catalysts based on earth-abundant metals and using environmentally friendly oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). innoget.com Polyoxometalate (POM) catalysts, known for their versatility in activating benign oxygen donors, represent a promising avenue. yedarnd.com

Atom-Economic Condensation Reactions: Investigating atom-economic routes, such as aldol (B89426) condensation reactions using solid acid catalysts, could provide a sustainable pathway. For instance, a process analogous to the synthesis of 3-methyl-3-pentene-2-one from acetaldehyde (B116499) and methyl ethyl ketone could be envisioned, using solid acid catalysts to replace mineral acids, thereby reducing aqueous waste streams. google.com

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds. Future studies should investigate the use of more sustainable solvents, such as bio-derived solvents (e.g., 2-methyltetrahydrofuran) or even water, potentially with the aid of phase-transfer catalysis to overcome solubility issues. researchgate.netrsc.org For example, three-component reactions to form complex diketones have been successfully performed in water without a catalyst. rsc.org

| Strategy | Traditional Counterpart | Key Green Chemistry Principle | Potential Advantage for this compound Synthesis |

|---|---|---|---|

| Catalytic oxidation with O₂/H₂O₂ | Stoichiometric oxidation (e.g., chromates) | Use of safer reactants and catalysts | Eliminates toxic heavy metal waste |

| Solid acid-catalyzed condensation | Liquid mineral acid catalysis (e.g., H₂SO₄) | Catalysis, Waste prevention | Simplifies catalyst separation and reduces corrosive waste |

| Synthesis in bio-derived solvents | Synthesis in petroleum-based solvents | Use of renewable feedstocks | Reduces dependence on fossil fuels and potential for solvent recycling |

Advanced Catalyst Design for Selective Transformations

The reactivity of this compound is dominated by its sterically hindered carbonyl group. Designing catalysts that can overcome this hindrance for selective transformations, such as reduction to the corresponding alcohol, is a significant challenge.

Future research in this area would involve:

Asymmetric Hydrogenation: Creating chiral secondary alcohols is of great interest in the pharmaceutical and fine chemical industries. nih.gov Developing catalysts for the asymmetric hydrogenation of this compound to produce enantiomerically pure 3,3,4-trimethylpentan-2-ol would be a key objective. This could involve ruthenium (Ru) or iridium (Ir) complexes with specifically designed chiral diphosphine and amine-based ligands that create a catalytic pocket capable of accommodating the bulky substrate. nih.gov The steric hindrance of tert-alkyl ketones like pinacolone (B1678379) is a known challenge, requiring novel ligand design to achieve high efficiency. nih.gov

Transfer Hydrogenation: Catalytic transfer hydrogenation (CTH) offers an alternative to using high-pressure hydrogen gas, often employing alcohols like 2-propanol as the hydrogen source. acs.org Research into cobalt (Co) or iron (Fe) complexes with N-heterocyclic carbene (NHC) or pincer ligands could yield efficient catalysts for the reduction of this hindered ketone under milder conditions. acs.orgacs.org

Chemoselective Catalysis: In more complex molecules containing the this compound moiety alongside other reducible functional groups (e.g., alkenes), developing catalysts that chemoselectively reduce only the ketone group is crucial. This often involves tuning the electronic and steric properties of the catalyst to favor interaction with the polar carbonyl group over nonpolar C=C bonds. chemistrytalk.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netflinders.edu.au Its application to the synthesis and transformation of this compound is a promising future direction.

Key research areas include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher throughput and better process control. mdpi.com For reactions involving highly reactive organometallic reagents, such as organolithium additions to acid chlorides, flow chemistry can minimize the formation of byproducts by ensuring rapid mixing and precise temperature control. rsc.org

Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps without isolating intermediates. nih.gov A future automated platform could integrate the synthesis of this compound with a subsequent catalytic reduction step, all within a single, continuous line. flinders.edu.auzenodo.org

Enhanced Safety and Scalability: Many synthetic reactions are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer, enabling reactions to be run safely at higher temperatures and concentrations than in batch reactors. flinders.edu.au This would be particularly advantageous for scaling up the production of this compound.

| Reaction Type | Typical Reagents | Potential Flow Reactor | Key Advantage in Flow |

|---|---|---|---|

| Grignard/Organolithium Addition | Acyl Chlorides, Organometallics | Microreactor, Tube-in-Tube Reactor | Precise stoichiometry control, minimizes over-addition rsc.orgnih.gov |

| Catalytic Hydrogenation | H₂ Gas, Ketone Substrate | Packed-Bed Reactor (with solid catalyst) | Improved catalyst-reagent contact, enhanced safety with H₂ nih.gov |

| Photocatalyzed Acylation | Aldehydes, Electron-Poor Olefins | Coiled Capillary Reactor with Light Source | Uniform light distribution, efficient reaction zenodo.org |

Development of Advanced Analytical Techniques for Reaction Monitoring

To optimize the synthesis and transformations of this compound, especially in continuous flow systems, real-time reaction monitoring is essential. Process Analytical Technology (PAT) provides critical data on reaction kinetics, intermediate formation, and endpoint determination. mt.com

Future developments should focus on:

In-situ Spectroscopy: Implementing in-situ spectroscopic probes (FTIR, Raman, NMR) directly into the reaction vessel or flow stream can provide real-time molecular information. mt.comacs.org This allows for the tracking of reactant consumption and product formation without the need for manual sampling and offline analysis. spectroscopyonline.com

Fluorescence-Based Assays: For biocatalytic transformations or high-throughput screening of catalysts, fluorescence-based assays for ketone detection can be developed. nih.gov These methods can offer high sensitivity for quantifying the production of this compound in microplate formats. nih.govresearchgate.net

Integration with Automation: The data from these advanced analytical techniques can be fed into an automated control system. This allows for the dynamic optimization of reaction parameters (e.g., temperature, flow rate, reagent concentration) in real-time to maximize yield and minimize impurities, a concept central to "smart" manufacturing. researchgate.net

Theoretical Insights Guiding Experimental Design and Discovery

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the behavior of molecules and catalysts, thereby guiding and accelerating experimental research.

For this compound, theoretical studies could provide insights into:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the energy profiles of potential reaction pathways. researchgate.net This can help identify the most favorable mechanism for its synthesis or transformation, including the structures of transition states and intermediates. semanticscholar.orgresearchgate.net

Catalyst Design and Optimization: Computational modeling can be used to design catalysts with optimal activity and selectivity. For instance, by modeling the interaction of this compound with the active site of a hydrogenation catalyst, researchers can predict which ligand modifications would best accommodate the sterically hindered substrate and promote the desired transformation. rsc.org

Predicting Spectroscopic Signatures: Theoretical calculations can predict the spectroscopic properties (e.g., vibrational frequencies for IR/Raman, NMR chemical shifts) of reactants, intermediates, and products. This information is invaluable for interpreting data from in-situ monitoring techniques and identifying transient species that may be difficult to isolate experimentally.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,4-Trimethylpentan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be achieved via alkylation of ketone precursors or oxidation of secondary alcohols (e.g., 3,3,4-trimethylpentan-2-ol). Catalytic methods, such as acid-catalyzed aldol condensation or transition-metal-mediated cross-coupling, are common. For example, analogous syntheses of 3-Methyl-2-pentanone involve ketone alkylation under basic conditions . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via GC-MS or HPLC to quantify intermediates and final product purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify methyl group environments and ketone carbonyl signals (~208–220 ppm for C).

- IR : Strong absorption at ~1700–1750 cm confirms the ketone functional group.

- Mass Spectrometry : EI-MS fragments the molecular ion (e.g., [M] at m/z 128 for CHO) to reveal branching patterns .

Q. How does steric hindrance in this compound affect its reactivity in nucleophilic addition reactions?

- Methodological Answer : The bulky 3,3,4-trimethyl groups hinder nucleophilic attack at the carbonyl carbon. Comparative kinetic studies with less-hindered ketones (e.g., 3-Methyl-2-pentanone) can quantify steric effects. Techniques like stopped-flow spectroscopy or computational modeling (DFT) assess transition-state geometries and activation barriers .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported thermodynamic properties of this compound?

- Methodological Answer : Discrepancies in boiling points or enthalpies of formation may arise from experimental impurities. Ab initio calculations (e.g., Gaussian software) can predict gas-phase thermochemistry (ΔH, heat capacity) for validation. Compare results with high-purity experimental data from NIST-standardized methods .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Methodological Answer : Side products (e.g., enol tautomers or over-alkylated derivatives) can be minimized by:

- Temperature Control : Lower temperatures reduce enolization.

- Catalyst Design : Use selective catalysts (e.g., zeolites) to favor mono-alkylation.

- In Situ Monitoring : Real-time IR or Raman spectroscopy tracks reaction progress .

Q. How does the branching pattern of this compound influence its behavior in gas chromatography (GC) analysis?

- Methodological Answer : The compact structure reduces retention time compared to linear ketones. Calibrate GC columns (e.g., DB-5MS) with branched alkane/ketone standards to correlate retention indices with molecular structure. Adjust carrier gas flow rates to optimize peak resolution .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the solvent effects on the keto-enol equilibrium of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMSO), polar protic (ethanol), and non-polar (hexane) solvents.

- UV-Vis Spectroscopy : Monitor enol content via absorbance at ~240–280 nm (π→π* transitions).

- NMR Titration : Use H NMR in deuterated solvents to quantify enol populations through peak integration .

Q. What statistical approaches are recommended for validating the purity of this compound in heterogeneous catalytic studies?

- Methodological Answer : Combine orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.